4-((4-Chlorobenzyl)thio)-6-fluorocinnoline
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Overview
Description
4-((4-Chlorobenzyl)thio)-6-fluorocinnoline is a heterocyclic compound that features a cinnoline core substituted with a 4-chlorobenzylthio group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable cinnoline derivative with 4-chlorobenzylthiol, often in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)thio)-6-fluorocinnoline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the fluorine atom or reduce the cinnoline core.
Substitution: The chlorine atom in the 4-chlorobenzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-fluorinated or reduced cinnoline derivatives.
Substitution: Substituted benzylthio derivatives.
Scientific Research Applications
4-((4-Chlorobenzyl)thio)-6-fluorocinnoline has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)thio)-6-fluorocinnoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorobenzyl)thio)-1,3,4-oxadiazole: Similar structure with an oxadiazole core.
4-((4-Chlorobenzyl)thio)-1,2,5-thiadiazole: Contains a thiadiazole core.
4-((4-Chlorobenzyl)thio)-1,2,3-triazole: Features a triazole core.
Uniqueness
4-((4-Chlorobenzyl)thio)-6-fluorocinnoline is unique due to its cinnoline core, which imparts distinct electronic and steric properties compared to other heterocyclic compounds. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological or material properties.
Properties
CAS No. |
2195-60-0 |
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Molecular Formula |
C15H10ClFN2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-6-fluorocinnoline |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-3-1-10(2-4-11)9-20-15-8-18-19-14-6-5-12(17)7-13(14)15/h1-8H,9H2 |
InChI Key |
RBSLPUCWGAMXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CN=NC3=C2C=C(C=C3)F)Cl |
Origin of Product |
United States |
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